N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide
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Overview
Description
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple dimethylamino groups and a phenyl ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dimethylphenylamine with 4-(dimethylamino)benzaldehyde under controlled conditions to form an intermediate Schiff base. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and specific temperature and pressure settings to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a suitable solvent.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Scientific Research Applications
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing various biochemical pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylaniline: A simpler compound with a single dimethylamino group attached to a phenyl ring.
4-(Dimethylamino)benzophenone: Contains a dimethylamino group and a benzophenone structure.
Uniqueness
N’-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-(2,3-dimethylphenyl)ethanediamide is unique due to its multiple dimethylamino groups and complex structure, which confer distinct chemical properties and reactivity. This makes it particularly valuable in specialized applications where such characteristics are required.
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N'-(2,3-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O2/c1-15-8-7-9-19(16(15)2)24-22(28)21(27)23-14-20(26(5)6)17-10-12-18(13-11-17)25(3)4/h7-13,20H,14H2,1-6H3,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNFACUNZUPVOKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C(=O)NCC(C2=CC=C(C=C2)N(C)C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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